methyl 2-amino-3-(6-chloro-1H-indol-3-yl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-(6-chloro-1H-indol-3-yl)propanoate hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(6-chloro-1H-indol-3-yl)propanoate hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux in methanol . The reaction yields the desired indole derivative in good yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Fischer indole synthesis remains a common approach due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(6-chloro-1H-indol-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
Methyl 2-amino-3-(6-chloro-1H-indol-3-yl)propanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(6-chloro-1H-indol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate hydrochloride
- Methyl 2-amino-3-(1H-indol-3-yl)propanoate
Uniqueness
Methyl 2-amino-3-(6-chloro-1H-indol-3-yl)propanoate hydrochloride is unique due to the presence of the chloro substituent on the indole ring. This modification can significantly alter its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C12H14Cl2N2O2 |
---|---|
Molecular Weight |
289.15 g/mol |
IUPAC Name |
methyl 2-amino-3-(6-chloro-1H-indol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H13ClN2O2.ClH/c1-17-12(16)10(14)4-7-6-15-11-5-8(13)2-3-9(7)11;/h2-3,5-6,10,15H,4,14H2,1H3;1H |
InChI Key |
PIVQJJKOYKVJNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CNC2=C1C=CC(=C2)Cl)N.Cl |
Origin of Product |
United States |
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